molecular formula C6H7N3O B1645393 1-(5-Aminopyrazin-2-yl)ethanone

1-(5-Aminopyrazin-2-yl)ethanone

Cat. No. B1645393
M. Wt: 137.14 g/mol
InChI Key: MORHQOJTDORATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08329707B2

Procedure details

To a solution of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide (300 mg) in methanol (10 mL) was added potassium carbonate (750 mg) at room temperature. It was stirred at 60° C. overnight. To the reaction mixture were added saturated aqueous sodium bicarbonate and saturated brine at room temperature, followed by extraction with a solvent (chloroform:isopropyl alcohol=4:1). The organic layer was dried over anhydrous magnesium sulfate and concentrated. The obtained solid was collected by filtration while washing with a solvent (hexane:diisopropyl ether=1:1), to obtain 1-(5-aminopyrazin-2-yl)ethanone (180 mg) as a pale yellow solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[N:5]=[CH:6][C:7]([NH:10]C(=O)C(C)(C)C)=[N:8][CH:9]=1)(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].C(=O)(O)[O-].[Na+]>CO.[Cl-].[Na+].O>[NH2:10][C:7]1[N:8]=[CH:9][C:4]([C:1](=[O:3])[CH3:2])=[N:5][CH:6]=1 |f:1.2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(=O)C=1N=CC(=NC1)NC(C(C)(C)C)=O
Name
Quantity
750 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
It was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with a solvent (chloroform:isopropyl alcohol=4:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The obtained solid was collected by filtration
WASH
Type
WASH
Details
while washing with a solvent (hexane:diisopropyl ether=1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1N=CC(=NC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.